![molecular formula C19H18FNO6S2 B2973550 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide CAS No. 896327-88-1](/img/structure/B2973550.png)
N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide
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Overview
Description
“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C20H18FNO5S . It has an average mass of 403.424 Da and a monoisotopic mass of 403.088959 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C20H18FNO5S . This indicates that it contains 20 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Antitumor Activity and Cell Cycle Inhibition
Sulfonamide compounds have been evaluated for their antitumor properties, with some inhibiting tubulin polymerization and affecting the cell cycle in cancer cell lines. This class of compounds shows promise in clinical trials due to their preliminary activities in phase I settings, highlighting their potential as anticancer agents (Owa et al., 2002).
Tubulin Polymerization Inhibition
Studies have shown that certain sulfonamide drugs inhibit tubulin polymerization, a crucial process in cell division, by binding to the colchicine site of tubulin. This mechanism is under investigation for the development of novel antimitotic agents (Banerjee et al., 2005).
Hydrogen Bonding and Crystal Structure
Research into the hydrogen bonding patterns and crystal structures of sulfonamides has provided insights into the molecular interactions critical for the development of compounds with desired physical and chemical properties (Kikkawa et al., 2019).
Photophysical Properties
The substituent effect on the photophysical properties of sulfonamide derivatives has been explored, indicating the potential of these compounds in developing materials with specific fluorescence characteristics, which could have applications in sensing and imaging technologies (Bozkurt et al., 2016).
Enzyme Inhibition
Sulfonamides have been studied for their enzyme inhibitory activity, with some compounds showing significant effects against enzymes like acetyl- and butyrylcholinesterase. This suggests their potential use in designing therapeutic agents for diseases where enzyme regulation is crucial (Hussain et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-26-15-6-10-17(11-7-15)29(24,25)21-13-19(18-3-2-12-27-18)28(22,23)16-8-4-14(20)5-9-16/h2-12,19,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMTDYBTYZVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide |
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